2-Methylindanone, (R)-

Asymmetric Synthesis Photochemistry Chiral Catalysis

(R)-2-Methylindanone (CAS 57128-12-8) is the (R)-configured enantiomer of the chiral α-benzocycloalkenone, 2-methyl-1-indanone. With the molecular formula C₁₀H₁₀O and a molecular weight of 146.19 g/mol, it is characterized by a methyl substituent at the stereogenic 2-position of the fused indanone bicyclic framework.

Molecular Formula C10H10O
Molecular Weight 146.19 g/mol
CAS No. 57128-12-8
Cat. No. B15187570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylindanone, (R)-
CAS57128-12-8
Molecular FormulaC10H10O
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESCC1CC2=CC=CC=C2C1=O
InChIInChI=1S/C10H10O/c1-7-6-8-4-2-3-5-9(8)10(7)11/h2-5,7H,6H2,1H3/t7-/m1/s1
InChIKeyBEKNOGMQVKBMQN-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-Methylindanone CAS 57128-12-8: Baseline Procurement Profile and Stereochemical Identity


(R)-2-Methylindanone (CAS 57128-12-8) is the (R)-configured enantiomer of the chiral α-benzocycloalkenone, 2-methyl-1-indanone . With the molecular formula C₁₀H₁₀O and a molecular weight of 146.19 g/mol, it is characterized by a methyl substituent at the stereogenic 2-position of the fused indanone bicyclic framework . This compound serves as a key chiral intermediate in asymmetric synthesis and is supplied as a research chemical with a purity typically specified at 95% [1].

Why Generic 2-Methylindanone Substitution Fails: The Critical Role of Enantiomeric Purity in (R)-57128-12-8


Procuring the non-specific or racemic form of 2-methylindanone (CAS 17496-14-9) in place of the enantiopure (R)-enantiomer (CAS 57128-12-8) is not scientifically substitutable. The chiral center at the 2-position dictates the molecule's three-dimensional shape, which is fundamental to its interactions in asymmetric synthesis and biological systems . Literature explicitly notes that the (2R)-isomer and (2S)-isomer exhibit distinct biological profiles; for instance, the (R)-form has been associated with antimicrobial and antifungal properties, while the (S)-form is linked to anti-inflammatory and analgesic effects [1]. Therefore, using a racemate or the incorrect enantiomer in a stereoselective reaction or a biological assay introduces an uncontrolled variable, potentially leading to ambiguous results, reduced yield, or misinterpretation of structure-activity relationships (SAR).

(R)-2-Methylindanone (CAS 57128-12-8) Quantitative Differentiation Evidence Guide


Asymmetric Protonation: Achieving High Enantiomeric Excess via Chiral Aminoalcohol Catalysis

The (R)-enantiomer of 2-methylindanone is a key product of asymmetric protonation reactions. In the presence of catalytic amounts of optically active aminoalcohols, irradiation of α-disubstituted indanones led to Norrish type II cleavage products, yielding 2-methylindanone with enantiomeric excesses reaching up to 89% ee . This quantifies the capacity to produce the compound in high optical purity, a critical parameter for applications requiring stereochemical control.

Asymmetric Synthesis Photochemistry Chiral Catalysis

Enantiomer-Specific Biological Activity: Contrasting Profiles of (R)- and (S)-2-Methylindanone

A direct comparison of the stereoisomers reveals distinct biological activity profiles. The (2R)-isomer has been specifically documented to exhibit antimicrobial and antifungal properties, whereas the (2S)-isomer demonstrates anti-inflammatory and analgesic effects [1]. This is a clear case of enantiomer-dependent pharmacology, where the biological target distinguishes between the two mirror-image molecules.

Medicinal Chemistry Stereochemistry Biological Activity

Chiral Resolution via Enzymatic Dynamic Kinetic Resolution (DKR)

The racemic form of 2-methyl-1-indanone has been the subject of enzymatic dynamic kinetic resolution (DKR) studies, demonstrating a viable pathway for obtaining the enantiopure compound . This underscores the demand for and value of the single enantiomer, as it establishes a quantitative link between the racemate and the purified (R)-form.

Biocatalysis Chiral Resolution Enzyme Technology

Validated Application Scenarios for (R)-2-Methylindanone (CAS 57128-12-8) in Research and Industrial Procurement


Asymmetric Synthesis of Chiral Building Blocks

Procure (R)-2-Methylindanone as a chiral pool starting material or intermediate for the construction of complex, enantiomerically pure molecules. Its established utility in asymmetric α-arylation reactions and as a substrate for evaluating Pd and Ni catalysts directly supports its use in developing new stereoselective methodologies . The ability to produce it with up to 89% ee via asymmetric protonation further validates its role in enantioselective synthesis .

Antimicrobial and Antifungal Drug Discovery

For structure-activity relationship (SAR) studies focused on antimicrobial or antifungal drug discovery, (R)-2-methylindanone is the required enantiomer. Research indicates that the (2R)-isomer specifically exhibits antimicrobial and antifungal properties, distinct from the anti-inflammatory effects of the (S)-enantiomer [1]. Procurement of the correct CAS (57128-12-8) is essential for generating reproducible and biologically relevant data in these assays.

Method Development for Chiral Analytical Standards

Utilize (R)-2-Methylindanone as a certified analytical standard for developing and validating chiral HPLC or GC methods. Its defined stereochemistry makes it an ideal probe for assessing column performance, optimizing separation conditions for related chiral ketones, and ensuring the quality control of enantioselective synthetic processes [2]. The need for pure enantiomers in such analytical workflows is well-established, and this compound's specific CAS number guarantees the required stereochemical identity.

Pharmaceutical and Agrochemical Intermediate Research

Employ (R)-2-methylindanone as a key intermediate in exploratory chemistry for new pharmaceutical or agrochemical candidates. The indanone scaffold is prevalent in a variety of bioactive compounds, and its methyl substitution allows for further functionalization . Using the single enantiomer from the outset of a synthetic sequence is a best practice in medicinal chemistry, avoiding the complexity and waste associated with late-stage chiral separations.

Technical Documentation Hub

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